N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-chlorophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with butan-1-amine to yield N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine. The compound is then converted to its oxalic acid salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields amines and alcohols.
Substitution: Results in substituted phenoxy compounds.
Scientific Research Applications
N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]propan-1-amine
- N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]ethan-1-amine
Uniqueness
N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different reactivity and interactions, making it suitable for specific applications.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14;3-1(4)2(5)6/h4-7,16H,2-3,8-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNJUWXMLRQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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